Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester
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Overview
Description
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a carbamic acid moiety, bis(2-chloroethyl)amino group, and a 2-bromoethyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester typically involves the reaction of bis(2-chloroethyl)amine with a sulfonyl chloride derivative, followed by esterification with 2-bromoethanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the sulfonyl chloride intermediate: Bis(2-chloroethyl)amine reacts with a sulfonyl chloride derivative in the presence of a base.
Esterification: The resulting sulfonyl chloride intermediate is then reacted with 2-bromoethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and bromine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with a thiol can yield a thioether derivative.
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The sulfonyl group enhances the compound’s reactivity, while the ester group facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, propyl ester
Uniqueness
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in additional substitution reactions, making this compound more versatile in chemical synthesis and potentially more effective in biological applications.
Properties
CAS No. |
116943-60-3 |
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Molecular Formula |
C7H13BrCl2N2O4S |
Molecular Weight |
372.06 g/mol |
IUPAC Name |
2-bromoethyl N-[bis(2-chloroethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C7H13BrCl2N2O4S/c8-1-6-16-7(13)11-17(14,15)12(4-2-9)5-3-10/h1-6H2,(H,11,13) |
InChI Key |
JEJOBLUCIOLMBR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)S(=O)(=O)NC(=O)OCCBr |
Origin of Product |
United States |
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